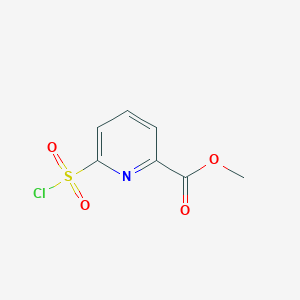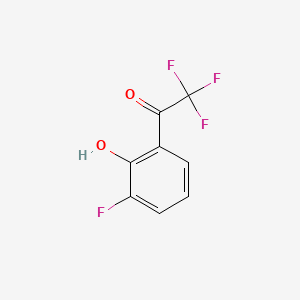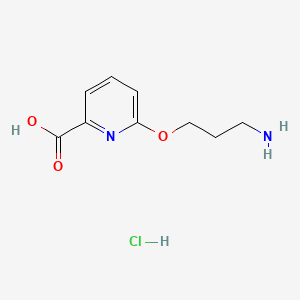
1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by their aromatic heterocyclic structure, which includes a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate typically involves the reaction of phthalic anhydride with appropriate amines and benzoic acid derivatives. One common method involves the condensation of phthalic anhydride with 4-phenylbenzoic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for nitration, and bromine in acetic acid for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting the activity of certain enzymes involved in DNA replication and transcription. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-bromobenzoate
- 1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-iodobenzoate
- 1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-methylbenzoate
Uniqueness
1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to participate in π-π interactions, making it a valuable compound for studying molecular recognition and binding events.
Properties
Molecular Formula |
C21H13NO4 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-phenylbenzoate |
InChI |
InChI=1S/C21H13NO4/c23-19-17-8-4-5-9-18(17)20(24)22(19)26-21(25)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI Key |
BKMOVBIEGOTMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




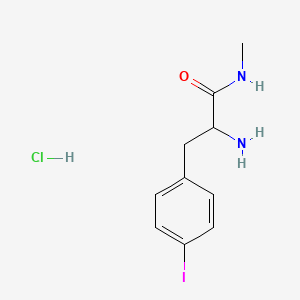
![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
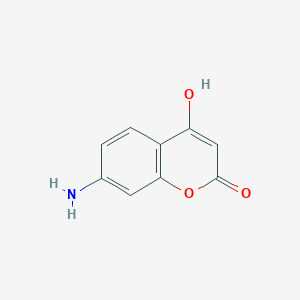
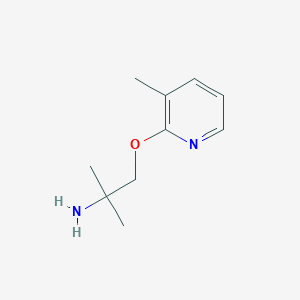
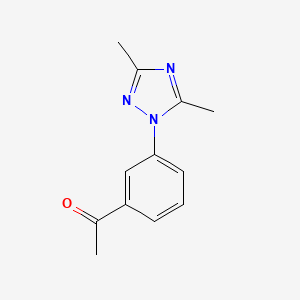
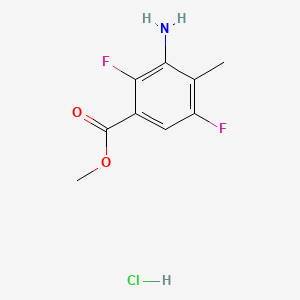
![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
![tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)

